molecular formula C26H44Br2O2 B132517 1,4-Dibromo-2,5-bis(decyloxy)benzene CAS No. 152269-98-2

1,4-Dibromo-2,5-bis(decyloxy)benzene

Cat. No. B132517
CAS RN: 152269-98-2
M. Wt: 548.4 g/mol
InChI Key: JFMBJLMINSDIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Dibromo-2,5-bis(decyloxy)benzene” is a chemical compound with the molecular formula (Br)2C6H2[O(CH2)9CH3]2 . It has a molecular weight of 548.43 g/mol . This compound is used as an intermediate in the preparation of new efficient blue light emitting polymers for light emitting diodes .


Synthesis Analysis

While specific synthesis methods for “1,4-Dibromo-2,5-bis(decyloxy)benzene” were not found in the search results, similar compounds have been synthesized through various methods. For instance, Sonogashira cross-coupling reactions have been performed on 1,4-dibromo-2-(trifluoromethyl)benzene, affording a variety of functionalized alkynyl-substituted (trifluoromethyl)benzenes .


Molecular Structure Analysis

The molecular structure of “1,4-Dibromo-2,5-bis(decyloxy)benzene” consists of a benzene ring substituted with two bromine atoms and two decyloxy groups . The InChI string for this compound is InChI=1S/C26H44Br2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 .


Physical And Chemical Properties Analysis

“1,4-Dibromo-2,5-bis(decyloxy)benzene” is a solid with a melting point of 72-76 °C (lit.) . It has a molecular weight of 548.4 g/mol, and its exact mass is 548.16876 g/mol . The compound has a XLogP3-AA value of 12.2, indicating its lipophilicity .

Scientific Research Applications

Manufacturing of Coatings

1,4-Dibromo-2,5-bis(decyloxy)benzene is used in the manufacturing of various types of coatings. These include repellency coating, lubrication coating, particle modification coating, adhesion promotion coating, and fluorescent coating .

Crystal Structure Analysis

This compound has been used in crystal structure analysis. The single-crystal structures of its derivatives confirm that, at the molecular level, they are similar with the phenylalkoxy chains in extended conformations .

Study of Intermolecular Interactions

1,4-Dibromo-2,5-bis(decyloxy)benzene has been used to study various intermolecular interactions. These include C–Br…π (arene) interactions, C–H…Br hydrogen bonds, Br…Br interactions, and arene–arene π-stacking .

Halogen Bonding Research

This compound has been used in the research of halogen bonding. The nature of the halogen bond and the scope of close contacts that fall under this umbrella remain a subject of debate .

Preparation of Other Compounds

1,4-Dibromo-2,5-bis(decyloxy)benzene has been used in the preparation of other compounds. For example, it has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes .

Polymer Research

This compound has been used in polymer research. It has been used in the preparation of poly (2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene) .

Safety and Hazards

“1,4-Dibromo-2,5-bis(decyloxy)benzene” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

While specific future directions for “1,4-Dibromo-2,5-bis(decyloxy)benzene” were not found in the search results, its use as an intermediate in the preparation of new efficient blue light emitting polymers for light emitting diodes suggests potential applications in the field of optoelectronics .

properties

IUPAC Name

1,4-dibromo-2,5-didecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44Br2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMBJLMINSDIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408984
Record name 1,4-Dibromo-2,5-bis(decyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-bis(decyloxy)benzene

CAS RN

152269-98-2
Record name 1,4-Dibromo-2,5-bis(decyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2,5-bis(decyloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 3
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 6
1,4-Dibromo-2,5-bis(decyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.